Diacetone L-sorbose
CAS No.: 17682-70-1
VCID: VC0014674
Molecular Formula: C12H20O6
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.
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Description | Diacetone L-sorbose, also known as 2,3:4,6-di-O-isopylidene-L-sorbofuranose , is a chemical compound with the molecular formula and a molecular weight of 260.28 . It is created through the reaction of L-sorbose with acetone in the presence of a ketal formation catalyst . L-Sorbose itself is a monosaccharide ketose, a type of sugar with a sweetness roughly equivalent to that of table sugar . Diacetone L-sorbose is significant as an intermediate in the production of L-ascorbic acid, commonly known as Vitamin C . The production of diacetone sorbose involves reacting L-sorbose with acetone, using a ketal formation catalyst to facilitate the reaction . Historically, concentrated sulfuric acid was used as the ketal formation catalyst, but this method required large amounts of the acid, leading to disposal issues due to the creation of substantial amounts of salt byproducts . Modern methods include the use of highly dehydrated acetone to increase the yield and reduce the required amounts of catalysts and acetone . This is achieved by continuously removing water generated during the reaction along with acetone, and then adding dehydrated acetone with a water content of no more than 100 ppm back into the reaction mixture . Diacetone L-sorbose has a variety of synonyms including Sorbose Diacetonide, Di-O-Isopropylidene-L-sorbose and alpha-L-Sorbose diacetonide . It typically appears as a white to off-white powder . It is soluble in acetone and dichloromethane, and should be stored at temperatures between 2-8°C . Another similar chemical compound is Diacetone alcohol, also known as 4-hydroxy-4-methyl-2-pentanone, which is used as a solvent and chemical intermediate. |
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CAS No. | 17682-70-1 |
Product Name | Diacetone L-sorbose |
Molecular Formula | C12H20O6 |
Molecular Weight | 260.28 g/mol |
IUPAC Name | [(6S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol |
Standard InChI | InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1 |
Standard InChIKey | GQXSDDHYUVYJCQ-YAIDBFCLSA-N |
SMILES | CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |
Canonical SMILES | CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |
Synonyms | 2,3:4,6-Bis-O-(1-methylethylidene)-α-L-sorbofuranose; 2,3:4,6-Di-O-isopropylidene-L-sorbose; Di-O-Isopropylidene-L-sorbose; Diacetone L-Sorbose; Diacetone Sorbose; Sorbose Diacetonide; NSC 23815; |
PubChem Compound | 102502446 |
Last Modified | Sep 14 2023 |
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